![molecular formula C18H22N2O B7642608 [2-[[Phenyl(pyridin-2-yl)methyl]amino]cyclopentyl]methanol](/img/structure/B7642608.png)
[2-[[Phenyl(pyridin-2-yl)methyl]amino]cyclopentyl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-[[Phenyl(pyridin-2-yl)methyl]amino]cyclopentyl]methanol, also known as CPME, is a chemical compound that has gained attention in the scientific community due to its potential use as a therapeutic agent.
Mechanism of Action
The exact mechanism of action of [2-[[Phenyl(pyridin-2-yl)methyl]amino]cyclopentyl]methanol is not fully understood, but it is believed to work by inhibiting specific enzymes and signaling pathways involved in disease progression. In cancer cells, this compound has been shown to inhibit the activity of the enzyme AKT, which is involved in cell survival and proliferation. In Alzheimer's disease, this compound has been found to reduce the activity of beta-secretase, an enzyme involved in the production of amyloid-beta.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in animal models. In cancer research, this compound has been found to induce cell cycle arrest and apoptosis in cancer cells. In Alzheimer's disease research, this compound has been shown to reduce amyloid-beta levels and improve cognitive function.
Advantages and Limitations for Lab Experiments
One advantage of using [2-[[Phenyl(pyridin-2-yl)methyl]amino]cyclopentyl]methanol in lab experiments is its potential as a therapeutic agent for various diseases. However, one limitation is that the exact mechanism of action is not fully understood, which makes it difficult to optimize its use as a therapeutic agent.
Future Directions
Future research on [2-[[Phenyl(pyridin-2-yl)methyl]amino]cyclopentyl]methanol could focus on further elucidating its mechanism of action and optimizing its use as a therapeutic agent for various diseases. Additionally, research could explore the potential use of this compound in combination with other drugs or therapies for enhanced efficacy. Further studies could also investigate the potential side effects and toxicity of this compound in animal models.
Synthesis Methods
[2-[[Phenyl(pyridin-2-yl)methyl]amino]cyclopentyl]methanol can be synthesized through a multi-step process that involves the reaction of 2-bromo-1-phenylcyclopentane with pyridine-2-carbaldehyde, followed by reduction with sodium borohydride and subsequent reaction with N,N-dimethylformamide. The resulting product is then treated with hydrochloric acid to yield this compound.
Scientific Research Applications
[2-[[Phenyl(pyridin-2-yl)methyl]amino]cyclopentyl]methanol has been studied for its potential use as a therapeutic agent for various diseases, including cancer and Alzheimer's disease. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis. In Alzheimer's disease research, this compound has been found to reduce amyloid-beta levels and improve cognitive function in animal models.
properties
IUPAC Name |
[2-[[phenyl(pyridin-2-yl)methyl]amino]cyclopentyl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O/c21-13-15-9-6-11-16(15)20-18(14-7-2-1-3-8-14)17-10-4-5-12-19-17/h1-5,7-8,10,12,15-16,18,20-21H,6,9,11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNFVVQYIFPBQFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)NC(C2=CC=CC=C2)C3=CC=CC=N3)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(4-cyanophenyl)methyl]-N-[2-(dimethylamino)ethyl]-2-fluoro-4-hydroxybenzamide](/img/structure/B7642525.png)
![N-(2-hydroxy-1-phenylethyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B7642528.png)
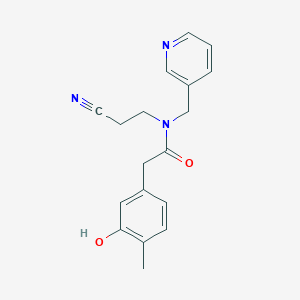
![1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-[1-(5-methyl-1H-pyrazol-4-yl)ethylamino]pentan-1-one](/img/structure/B7642541.png)
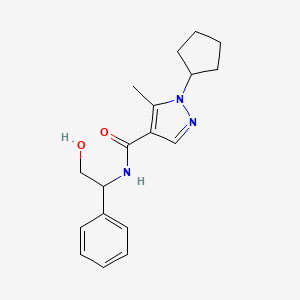
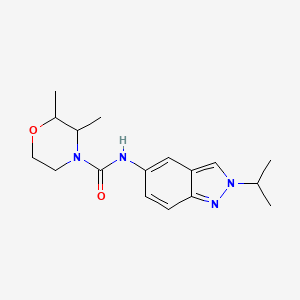
![2-fluoro-N-methyl-N-[1-(1-methylcyclopropyl)ethyl]-4-sulfamoylbenzamide](/img/structure/B7642580.png)
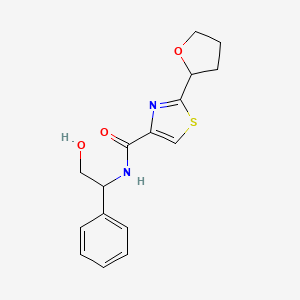
![Tert-butyl 3-[1-(5-fluoropyridin-2-yl)propylamino]pyrrolidine-1-carboxylate](/img/structure/B7642584.png)
![3-chloro-2,4-difluoro-N-methyl-N-[(4-methyl-1,3-thiazol-2-yl)methyl]benzamide](/img/structure/B7642591.png)
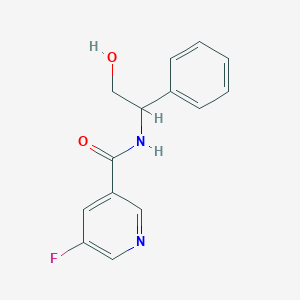
![N-[2-(2,4-difluoroanilino)phenyl]-2-(1,2,4-triazol-1-yl)propanamide](/img/structure/B7642621.png)
![4-[4-[[(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)amino]methyl]-1-methylpyrazol-3-yl]benzonitrile](/img/structure/B7642628.png)
![4-[4-[1-[(2-Hydroxy-2-pyridin-4-ylethyl)amino]ethyl]-5-methylpyrazol-1-yl]benzonitrile](/img/structure/B7642635.png)